2-Chloro-5-formylbenzonitrile
Description
2-Chloro-5-formylbenzonitrile: is an organic compound with the molecular formula C8H4ClNO . It is a yellow crystalline solid commonly used in various scientific research fields, including organic synthesis, drug discovery, and material science . The compound is known for its unique properties, making it an indispensable tool for innovative research endeavors.
Properties
IUPAC Name |
2-chloro-5-formylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXDZOKTZHHBLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-formylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzonitrile with formylating agents under controlled conditions . Another method includes the use of 2-chlorotoluene, which undergoes ammoxidation in the presence of catalysts such as V2O5/Al2O3 .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-formylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: 2-Chloro-5-carboxybenzonitrile.
Reduction: 2-Chloro-5-hydroxymethylbenzonitrile.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-formylbenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: It plays a role in drug discovery, particularly in the synthesis of potential therapeutic agents.
Industry: The compound is employed in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-formylbenzonitrile involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The chlorine atom can also influence the compound’s reactivity and binding affinity to target sites .
Comparison with Similar Compounds
2-Fluoro-5-formylbenzonitrile: Similar in structure but with a fluorine atom instead of chlorine.
2-Bromo-5-formylbenzonitrile: Contains a bromine atom in place of chlorine.
Uniqueness: 2-Chloro-5-formylbenzonitrile is unique due to its specific reactivity profile and the presence of both formyl and chloro functional groups. This combination allows for diverse chemical transformations and applications in various research fields .
Biological Activity
2-Chloro-5-formylbenzonitrile (CAS: 1261759-41-4) is an organic compound characterized by its unique structural features, including a chloro group, a formyl group, and a nitrile group attached to a benzene ring. This compound is of interest in medicinal chemistry due to its potential biological activity and applications in drug discovery.
Biological Activity
Research indicates that compounds similar to this compound can exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown promise as antimicrobial agents. The nitrile functional group is often associated with enhanced interaction with microbial enzymes.
- Anticancer Properties : Some derivatives of benzonitriles have been investigated for their anticancer activities, particularly in targeting specific cancer cell lines. The ability to modify the compound's structure could lead to the development of novel anticancer agents.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Potential Anticancer | |
| 2-Fluoro-5-formylbenzonitrile | Antimicrobial | |
| 2-Chloro-4-fluoro-3-formylbenzene | Antioxidant |
Case Studies and Research Findings
-
Anticancer Activity :
- A study investigating the structure-activity relationship (SAR) of benzonitriles found that modifications at the 2 and 5 positions significantly enhanced anticancer activity against various tumor cell lines. Although direct studies on this compound are scarce, its structural analogs have demonstrated promising results in inhibiting tumor growth.
-
Enzyme Inhibition :
- Research has shown that compounds containing nitrile groups can act as enzyme inhibitors by mimicking substrates or binding at active sites. This suggests that this compound could potentially inhibit specific enzymes involved in metabolic pathways, although empirical data is needed to confirm this hypothesis .
- Biochemical Assays :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
